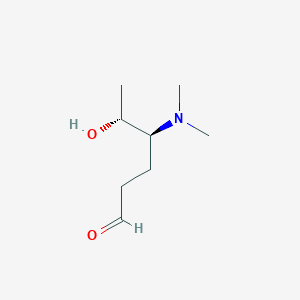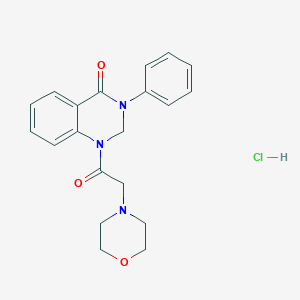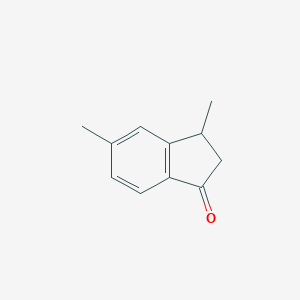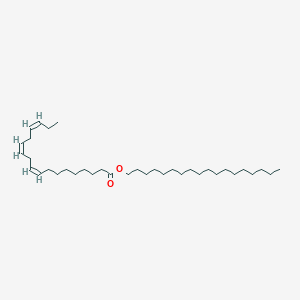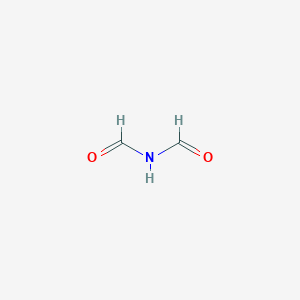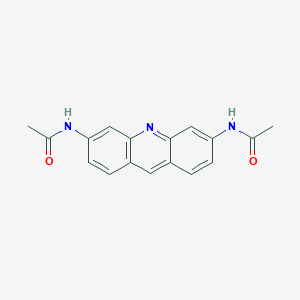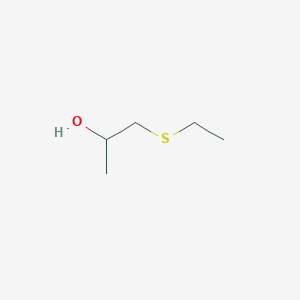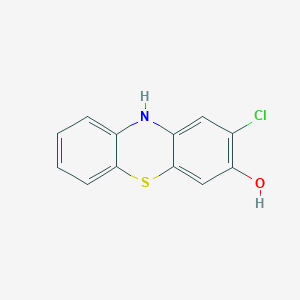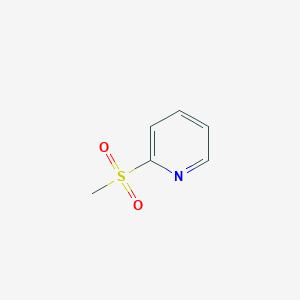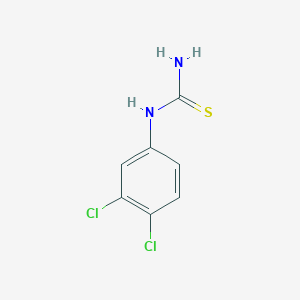
Holmiumsulfat
Übersicht
Beschreibung
Holmium sulfate is a useful research compound. Its molecular formula is H2HoO4S and its molecular weight is 263.01 g/mol. The purity is usually 95%.
The exact mass of the compound Holmium sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Holmium sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Holmium sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung anderer Holmiumverbindungen
Holmiumsulfat wird zur Herstellung anderer Holmiumverbindungen verwendet . Dies ist ein entscheidender Schritt in vielen Forschungsanwendungen, da diese Verbindungen einzigartige Eigenschaften aufweisen können und eine breite Palette an Anwendungen haben.
Medizinische Bildgebung
This compound hat potenzielle Anwendungen in der medizinischen Bildgebung . Die einzigartigen Eigenschaften von Holmium können genutzt werden, um die Qualität und Präzision von Bildgebungstechniken zu verbessern, was zu genaueren Diagnosen und Behandlungen führen kann.
Kernreaktoren
This compound kann in Kernreaktoren eingesetzt werden . Das Element Holmium hat eine der höchsten magnetischen Stärken aller Elemente, was es für verschiedene nukleare Anwendungen wertvoll macht .
Keramik
This compound wird in der Keramik verwendet . Die einzigartigen Eigenschaften von Holmium können die physikalischen und chemischen Eigenschaften von Keramik verbessern, was zu einer verbesserten Leistung und Haltbarkeit führt.
Dotierung von Eisenoxid-Nanopartikeln
Holmiumatome können in ein Eisenoxid-Nanopartikel eingebaut werden, um holmiumdotierte Eisenoxid-Nanopartikel zu erzeugen . Diese Nanopartikel können mehrere interessante Effekte zeigen, wie z. B. große magnetische Momente und Lumineszenz .
Solarzellen und Brennstoffzellen
This compound kann bei der Herstellung von Solarzellen und Brennstoffzellen verwendet werden . Die einzigartigen Eigenschaften von Holmium, wie z. B. seine hohe magnetische Stärke, können die Effizienz und Leistung dieser Geräte verbessern .
Fortschrittliche Technologien
This compound spielt eine bedeutende Rolle in fortschrittlichen Technologien
Safety and Hazards
Zukünftige Richtungen
Holmium, the primary component of Holmium sulfate, has been suggested as a potential option for liver radioembolization treatment . The therapeutic isotope holmium-166 (166Ho) has caught experts’ attention due to its imaging possibilities . Future research may focus on increasing the concentrations of holmium in silica fiber cores for high-energy lasers .
Wirkmechanismus
Target of Action
Holmium sulfate, also known as Holmium(III) sulfate, is a compound with the formula Ho2(SO4)3 It is a rare earth metal sulfate and is part of the lanthanide seriesIt’s known that holmium, the core element of this compound, has unique magnetic properties and significantly enhances the magnetic strength of magnets when included in their alloys .
Mode of Action
It’s known that holmium has one of the highest magnetic strengths of any element, making it valuable in the manufacture of magnets and in various nuclear and electronic applications
Biochemical Pathways
Sulfur is found in amino acids (Cys and Met), oligopeptides (glutathione [GSH] and phytochelatins), vitamins and cofactors (biotin, thiamine, CoA, and S-adenosyl-Met), and a variety of secondary products . The impact of Holmium sulfate on these sulfur-containing compounds and their associated pathways would be an interesting area for future research.
Action Environment
The action of Holmium sulfate may be influenced by various environmental factors. For instance, the solubility of Holmium sulfate in water and its moderate solubility in strong mineral acids could affect its bioavailability and hence its efficacy Additionally, the stability of this compound could be influenced by factors such as pH, temperature, and the presence of other ions
Biochemische Analyse
Biochemical Properties
Holmium sulfate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a catalyst in certain reactions and can influence the activity of enzymes by binding to their active sites. For instance, holmium sulfate has been shown to interact with membrane proteins, affecting their function and stability . These interactions can lead to changes in the biochemical pathways and overall cellular metabolism.
Cellular Effects
Holmium sulfate has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that holmium sulfate can promote cell migration and angiogenesis by interacting with specific membrane proteins and activating signaling pathways . Additionally, it can affect the synthesis of proteoglycans in cartilage cells, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of holmium sulfate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Holmium sulfate can bind to specific sites on enzymes, altering their activity and function. For example, it has been observed to interact with the membrane protein EphrinB2, leading to its phosphorylation and subsequent activation of downstream signaling molecules . This interaction can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of holmium sulfate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Holmium sulfate is generally stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that holmium sulfate can have sustained effects on cellular processes, such as promoting angiogenesis and cell migration .
Dosage Effects in Animal Models
The effects of holmium sulfate vary with different dosages in animal models. At lower doses, it can promote beneficial effects such as enhanced cell migration and angiogenesis. At higher doses, holmium sulfate can exhibit toxic or adverse effects. For instance, high doses of holmium sulfate have been associated with increased cellular stress and potential toxicity . It is essential to determine the optimal dosage to balance its therapeutic benefits and potential risks.
Metabolic Pathways
Holmium sulfate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence the sulfur metabolism pathway by interacting with sulfate transporters and enzymes involved in sulfate assimilation . These interactions can affect the overall metabolic flux and levels of metabolites within the cell. Holmium sulfate’s role in these pathways highlights its importance in cellular metabolism and function.
Transport and Distribution
The transport and distribution of holmium sulfate within cells and tissues are mediated by specific transporters and binding proteins. Holmium sulfate can be transported across cell membranes and distributed to various cellular compartments. Its solubility in water and moderate solubility in strong mineral acids facilitate its transport within the cellular environment . The distribution of holmium sulfate can influence its localization and accumulation in specific tissues.
Subcellular Localization
Holmium sulfate’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, holmium sulfate has been observed to localize in the plasma membrane and chloroplasts, where it can exert its effects on cellular processes
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Holmium sulfate can be achieved by reacting Holmium oxide with sulfuric acid in water.", "Starting Materials": [ "Holmium oxide", "Sulfuric acid", "Water" ], "Reaction": [ "Add Holmium oxide to a beaker of water and stir until dissolved.", "Slowly add sulfuric acid to the beaker while stirring continuously.", "Heat the mixture to 80°C and maintain at this temperature for 2 hours.", "Cool the mixture to room temperature and filter the resulting Holmium sulfate solution.", "Wash the precipitate with water and dry in an oven at 100°C for 2 hours.", "The resulting product is Holmium sulfate." ] } | |
CAS-Nummer |
15622-40-9 |
Molekularformel |
H2HoO4S |
Molekulargewicht |
263.01 g/mol |
IUPAC-Name |
holmium;sulfuric acid |
InChI |
InChI=1S/Ho.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI-Schlüssel |
JTZUUBNBNBFJCX-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |
Kanonische SMILES |
OS(=O)(=O)O.[Ho] |
| 15622-40-9 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural motifs observed in holmium sulfate compounds?
A1: Research reveals diverse structures for holmium sulfate compounds. For instance, [C2N2H10]3[Ho2(SO4)6·2H2O] features inorganic layers built from zigzag and helical [–Ho–O–S–O–]n chains connected by μ-2 SO42– groups, forming 10-membered rings []. In contrast, (H3dien)[Ho(SO4)3(H2O)2] (dien = diethylenetriamine) exhibits a single chain structure composed of HoO8 polyhedra and SO4 tetrahedra linked by coordinating water molecules []. Furthermore, a novel single ladder chain structure is observed in (C2H8N)[Ho(SO4)2·H2O], where double chains formed by HoO8 polyhedra and SO4 tetrahedra are interconnected by μ3-O atoms []. These examples highlight the structural versatility of holmium sulfate compounds.
Q2: What role does solvothermal synthesis play in obtaining holmium sulfate crystals?
A2: Solvothermal synthesis is a crucial technique for obtaining single crystals of holmium sulfate compounds suitable for X-ray diffraction studies. This method utilizes a solvent under elevated temperature and pressure, promoting the formation of crystalline materials. Researchers successfully employed solvothermal synthesis to prepare [C2N2H10]3[Ho2(SO4)6·2H2O], (H3dien)[Ho(SO4)3(H2O)2], and (C2H8N)[Ho(SO4)2·H2O] [, , ]. The choice of solvent and reaction conditions significantly influences crystal growth and the resulting structural features of the holmium sulfate compound.
Q3: Beyond single crystals, has holmium sulfate been investigated in other forms?
A3: Yes, researchers have explored the catalytic properties of gadolinium and holmium sulfates supported on carbon surfaces []. This study utilized ultrahigh-vacuum techniques at low temperatures (77K) and focused on the orthohydrogen-parahydrogen conversion reaction. While the specific structural characteristics of the supported sulfates were not detailed in this publication, this research exemplifies the potential application of holmium sulfate in heterogeneous catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


